molecular formula C10H7F3O2 B2390118 6-(Trifluoromethyl)chroman-4-one CAS No. 1122410-37-0

6-(Trifluoromethyl)chroman-4-one

Cat. No. B2390118
CAS RN: 1122410-37-0
M. Wt: 216.159
InChI Key: JHBAJYJJIHZGDP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .


Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)chroman-4-one is represented by the Inchi Code: 1S/C10H7F3O2/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 .


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

The physical form of 6-(Trifluoromethyl)chroman-4-one is solid . It has a molecular weight of 216.16 . The storage temperature is recommended to be at refrigerator conditions .

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Nucleophilic Trifluoromethylation : 6-(Trifluoromethyl)chroman-4-one is used in regioselective nucleophilic trifluoromethylation reactions. It forms 2,2-bis(polyfluoroalkyl)chroman-4-ones, which are fluorinated analogues of natural compounds like lactarochromal. This process involves reactions with (perfluoroalkyl)trimethylsilanes and has applications in the synthesis of various fluorinated compounds (Sosnovskikh et al., 2003).

  • Synthetic Approaches and Bioactivities : The chroman-4-one scaffold, to which 6-(Trifluoromethyl)chroman-4-one belongs, is pivotal in drug discovery and heterocyclic chemistry. It's an intermediate in organic synthesis and used in designing diverse medicinal compounds, including benzylidene-4-chromanones and flavanones (Emami & Ghanbarimasir, 2015).

  • Reactions with Cyanoacetamides : Reactions of 2-(trifluoromethyl)chromones, including 6-(Trifluoromethyl)chroman-4-one, with cyanoacetamides lead to the synthesis of unique compounds like 6H-benzo[c]chromen-6-one derivatives. These reactions demonstrate the diverse chemical reactivity of this compound (Sosnovskikh et al., 2011).

  • Synthesis of Fluorinated Analogs : 6-Methyl-2,2-bis(trifluoromethyl)chroman-4-one, a derivative of 6-(Trifluoromethyl)chroman-4-one, is oxidized to create fluorinated analogs of natural products. This highlights its role in creating novel compounds with potential applications in various fields (Sosnovskikh & Usachev, 2002).

Potential Applications in Light-Emitting Diodes (LEDs)

  • Organic Light-Emitting Diodes (OLEDs) : Trifluoromethyl groups, similar to those in 6-(Trifluoromethyl)chroman-4-one, have been used in synthesizing phosphorescent iridium(III) complexes for OLEDs. These complexes exhibit efficient orange electroluminescence, indicating potential applications of related compounds in advanced lighting technologies (Wang et al., 2014).

Applications in Medicinal Chemistry

  • Anticancer Agents : Novel compounds synthesized using chromone rings, which are structurally related to 6-(Trifluoromethyl)chroman-4-one, have shown potent anticancer activity against various cancer cell lines. This underscores the potential of structurally similar compounds in developing new anticancer therapies (Ali et al., 2021).

  • Therapeutic Scaffold : Chromanone or Chroman-4-one, the core structure of 6-(Trifluoromethyl)chroman-4-one, acts as a versatile scaffold in medicinal chemistry. It's significant for the synthesis and design of novel lead compounds with various pharmacological activities (Kamboj & Singh, 2021).

Safety and Hazards

The safety information for 6-(Trifluoromethyl)chroman-4-one indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement includes wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBAJYJJIHZGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)chroman-4-one

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